4-[3-(2-methylphenyl)acryloyl]morpholine
Description
Properties
IUPAC Name |
(E)-3-(2-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-12-4-2-3-5-13(12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTHZAPHAXSJJR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807798 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 4-[3-(2-methylphenyl)acryloyl]morpholine and their substitution patterns:
Structural Insights :
- Electron-withdrawing groups (e.g., Cl in dimethomorph, F in flumorph) enhance systemic activity against fungal pathogens by stabilizing the acryloyl moiety .
Fungicidal Activity and QSAR Analysis
QSAR models highlight the influence of substituents on bioactivity:
Table 2: Fungicidal Activity Against Key Pathogens
Key Findings :
- Dimethomorph and flumorph exhibit superior activity due to electron-withdrawing substituents enhancing target binding .
- The 2-methylphenyl group may reduce activity compared to halogenated analogs due to decreased polarity and weaker interactions with fungal enzyme active sites .
Environmental and Toxicological Profiles
Table 3: Toxicity and Environmental Impact
Key Insights :
- Dimethomorph’s reproductive toxicity underscores the need for caution in agricultural applications .
Q & A
Basic Questions
Q. What synthetic methodologies are commonly employed to prepare 4-[3-(2-methylphenyl)acryloyl]morpholine, and how do reaction conditions impact purity?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution, where morpholine reacts with an acryloyl chloride derivative (e.g., 3-(2-methylphenyl)acryloyl chloride) in the presence of a base like sodium hydroxide. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions.
- Purity Considerations : Impurities often arise from incomplete acylation or hydrolysis. Column chromatography or recrystallization in ethanol/water mixtures can improve purity. Reaction progress should be monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .
Q. Which spectroscopic techniques are most effective for characterizing 4-[3-(2-methylphenyl)acryloyl]morpholine?
- 1H/13C NMR : Confirm the presence of the acryloyl group (δ ~6.5–7.5 ppm for vinyl protons; carbonyl carbon at ~165–170 ppm) and morpholine ring (δ ~3.5–4.0 ppm for N-CH2).
- IR Spectroscopy : Identify acryloyl C=O stretching (~1650–1700 cm⁻¹) and morpholine C-O-C bands (~1100–1250 cm⁻¹).
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ≈ 260 (calculated for C14H17NO2). High-resolution MS is recommended to distinguish isotopic patterns .
Q. What are the typical chemical reactions exhibited by 4-[3-(2-methylphenyl)acryloyl]morpholine?
- Oxidation : The acryloyl double bond can undergo epoxidation with m-CPBA or ozonolysis to yield diketones.
- Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the acryloyl group to a propionyl derivative.
- Substitution : The 2-methylphenyl group may undergo electrophilic aromatic substitution (e.g., nitration) under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of 4-[3-(2-methylphenyl)acryloyl]morpholine in multi-step syntheses?
- Catalyst Screening : Test alternatives to NaOH (e.g., DMAP or triethylamine) to improve acylation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require stringent drying to avoid hydrolysis.
- Temperature Gradients : Gradual warming (0°C → RT) reduces exothermic side reactions. Yield improvements of 15–20% have been reported using these adjustments .
Q. How do substituents on the phenyl ring influence the reactivity of morpholine-acryloyl derivatives?
- Electron-Donating Groups (e.g., -CH3) : Enhance electrophilic substitution rates at the ortho/para positions but reduce acryloyl electrophilicity.
- Electron-Withdrawing Groups (e.g., -Cl) : Increase acryloyl reactivity toward nucleophiles but slow aromatic substitutions. Computational DFT studies suggest Hammett σ values correlate with reaction kinetics .
Q. How should researchers address contradictory biological activity data for morpholine derivatives across studies?
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies or IC50 for enzyme inhibition).
- Structural Validation : Confirm compound identity via X-ray crystallography (as in morpholine-urea derivatives ) to rule out conformational discrepancies.
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-(4-chlorophenyl)morpholine) to isolate substituent effects .
Q. What computational approaches are suitable for predicting the reactivity or bioactivity of 4-[3-(2-methylphenyl)acryloyl]morpholine?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites or transition states.
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors) based on SMILES/InChI data .
- ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ≈ 2.1) for preclinical prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
